

Fentonium Bromide (CAS 5868-06-4): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fentonium*

Cat. No.: *B1248990*

[Get Quote](#)

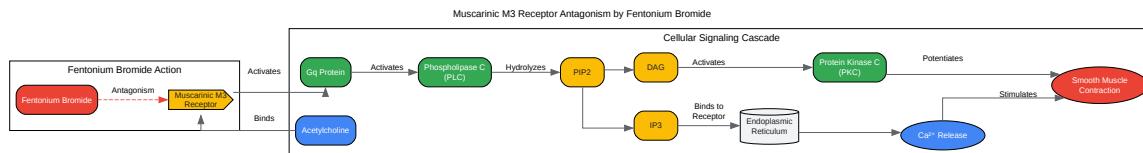
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentonium bromide is a quaternary ammonium derivative of hyoscyamine, positioning it within the class of anticholinergic and antispasmodic agents.^[1] Its chemical structure, distinct from other atropine-like compounds, confers a unique pharmacological profile, making it a subject of interest in drug development and physiological research. This technical guide provides a comprehensive overview of **Fentonium** bromide, encompassing its chemical and physical properties, a detailed exploration of its multifaceted mechanism of action, experimental protocols for its biological evaluation, and a summary of its pharmacological and toxicological data.

Chemical and Physical Properties

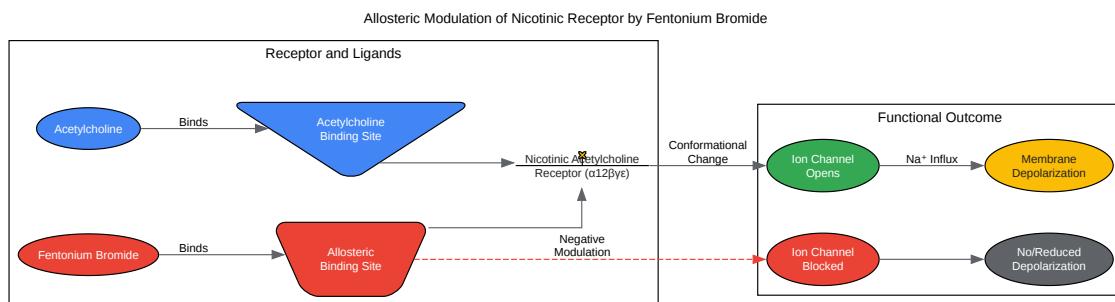
Fentonium bromide is a complex organic molecule with the systematic IUPAC name (1*R*,3*r*,5*S*,8*R*)-8-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-3-((*S*)-3-hydroxy-2-phenylpropanoyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide.^[2] Its key physicochemical properties are summarized in the table below.


Property	Value	Reference(s)
CAS Number	5868-06-4	[2]
Molecular Formula	C ₃₁ H ₃₄ BrNO ₄	[2]
Molecular Weight	564.52 g/mol	[2]
Appearance	Crystalline solid	[3]
Melting Point	193-194 °C or 203-205 °C (decomposition)	[3]
Synonyms	Fentonium bromide, FA 402, Z 326, Ketoscilium, Ulcesium, Phentonium bromide	[2]

Mechanism of Action

Fentonium bromide exhibits a complex mechanism of action, interacting with multiple targets to exert its pharmacological effects. Its primary activities include muscarinic receptor antagonism, allosteric modulation of nicotinic acetylcholine receptors, and opening of potassium channels.

Muscarinic Receptor Antagonism


As an anticholinergic agent, **Fentonium** bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve impulses. This action is the basis for its antispasmodic effects on smooth muscle and its influence on glandular secretions. The signaling pathway downstream of M3 muscarinic receptor activation, which is inhibited by **Fentonium** bromide, is depicted below.

[Click to download full resolution via product page](#)

Caption: **Fentonium** bromide blocks acetylcholine's action at M3 receptors.

Allosteric Modulation of Nicotinic Acetylcholine Receptors

Fentonium bromide also functions as an allosteric blocker of $\alpha 12\beta\gamma\epsilon$ nicotinic acetylcholine receptors (nAChRs).^[2] Unlike competitive antagonists that bind to the acetylcholine binding site, allosteric modulators bind to a different site on the receptor, altering its response to the agonist. This negative allosteric modulation contributes to its effects at the neuromuscular junction.



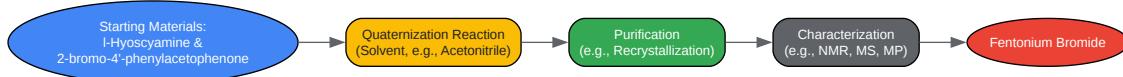
[Click to download full resolution via product page](#)

Caption: **Fentonium** bromide's allosteric binding inhibits nAChR function.

Potassium Channel Opening

Fentonium bromide is also classified as a potassium (K^+) channel opener.^[2] By opening K^+ channels, it increases the efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable and contributes to its smooth muscle relaxant properties.

Mechanism of K⁺ Channel Opening by Fentonium Bromide[Click to download full resolution via product page](#)


Caption: **Fentonium** bromide opens K⁺ channels, causing hyperpolarization.

Experimental Protocols

Synthesis of Fentonium Bromide

While a detailed, step-by-step synthesis protocol is not publicly available in recent literature, the synthesis of **Fentonium** bromide is described in patents (e.g., US Patent 3,356,682).^[1] The general synthetic route involves the quaternization of l-hyoscyamine with 2-bromo-4'-phenylacetophenone. A representative workflow for this type of reaction is outlined below.

General Synthetic Workflow for Fentonium Bromide

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **Fentonium** bromide.

Evaluation of Anti-Secretory Activity: Pylorus Ligation Model in Rats

This protocol describes a method to evaluate the effect of **Fentonium** bromide on gastric acid secretion in rats.

Objective: To determine the *in vivo* effect of **Fentonium** bromide on basal gastric acid secretion.

Materials:

- Male Wistar rats (180-220 g)
- **Fentonium** bromide
- Vehicle (e.g., saline)
- Anesthetic (e.g., ether or isoflurane)
- Surgical instruments (scissors, forceps, suture)
- Centrifuge tubes
- pH meter
- Burette and 0.01 N NaOH for titration

Procedure:

- **Animal Preparation:** Fast the rats for 24-48 hours before the experiment, with free access to water.
- **Drug Administration:** Administer **Fentonium** bromide or vehicle to the respective groups of rats (e.g., intraperitoneally or orally) 30-60 minutes before surgery.
- **Anesthesia and Surgery:** Anesthetize the rat. Make a midline abdominal incision to expose the stomach.

- Pylorus Ligation: Ligate the pyloric end of the stomach using a silk suture, being careful not to obstruct the blood supply.
- Closure: Close the abdominal wall with sutures.
- Recovery: Allow the animals to recover in individual cages.
- Sacrifice and Sample Collection: After a set period (e.g., 4 hours), sacrifice the animals by an approved method.
- Stomach Removal: Open the abdomen and ligate the esophageal end of the stomach. Remove the stomach.
- Gastric Juice Collection: Collect the gastric contents into a graduated centrifuge tube.
- Analysis:
 - Measure the volume of the gastric juice.
 - Centrifuge the gastric juice to remove any solid matter.
 - Determine the pH of the supernatant using a pH meter.
 - Titrate a known volume of the supernatant with 0.01 N NaOH to determine the total acidity.

Pharmacological and Toxicological Data

The following tables summarize the available quantitative data on the pharmacological and toxicological properties of **Fentonium** bromide.

Table 1: Pharmacological Activity

Parameter	Species	Value	Effect	Reference(s)
Effective Dose	Rat	1 mg/kg, i.v.	Inhibition of gastric acid secretion	[4]
Effective Dose	Rat	1 mg/kg, i.p.	Prevention of stress ulcers	[4]
Effective Dose	Rat	1, 3, and 9 mg/kg, i.p.	Reduction of opioid withdrawal signs	[2]

Table 2: Toxicological Data

Parameter	Species	Route of Administration	Value	Reference(s)
LD ₅₀	Mouse	Intravenous (i.v.)	12.1 mg/kg	[3]
LD ₅₀	Mouse	Subcutaneous (s.c.)	>400 mg/kg	[3]
LD ₅₀	Mouse	Oral	>400 mg/kg	[3]

Conclusion

Fentonium bromide is a potent anticholinergic agent with a complex pharmacological profile that includes antagonism of muscarinic receptors, allosteric modulation of nicotinic receptors, and opening of potassium channels. This unique combination of activities makes it a valuable tool for research into the cholinergic nervous system and a potential therapeutic agent for conditions characterized by smooth muscle spasms and hypersecretion. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fentonium bromide - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of Potent Positive Allosteric Modulators of the $\alpha 3\beta 2$ Nicotinic Acetylcholine Receptor by a Chemical Space Walk in ChEMBL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Fentonium Bromide (CAS 5868-06-4): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248990#fentonium-bromide-cas-number-5868-06-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com